![molecular formula C17H20N4O5S B2710804 N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide CAS No. 899988-98-8](/img/structure/B2710804.png)
N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide
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Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The presence of the dioxido group suggests that there are two oxygen atoms in the compound, likely forming a double bond .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in condensation reactions and can act as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Unfortunately, without more specific information, it’s difficult to provide an accurate analysis .Scientific Research Applications
Computational and Pharmacological Potential
Research on heterocyclic compounds similar to N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide explores their computational and pharmacological potentials. For instance, studies on 1,3,4-oxadiazole and pyrazole novel derivatives have shown moderate inhibitory effects across various assays, including antitumor, antioxidant, analgesic, and anti-inflammatory activities. Docking against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) suggests these compounds' potential utility in therapeutic applications (M. Faheem, 2018).
Synthesis and Characterization for Anti-Tumor Agents
Another area of research focuses on the synthesis and characterization of compounds incorporating the thiophene moiety, demonstrating potent anti-tumor activities. For example, bis-pyrazolyl-thiazoles have shown promising results against hepatocellular carcinoma cell lines (S. M. Gomha, M. M. Edrees, Farag M. A. Altalbawy, 2016). These findings suggest the potential of these compounds in developing new cancer therapies.
Antidepressant Activity
Compounds related to N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide have been explored for their antidepressant activity. Synthesized derivatives have been evaluated, showing significant reductions in immobility time in force swimming and tail suspension tests, indicating potential as antidepressant medications (B. Mathew, J. Suresh, S. Anbazhagan, 2014).
Herbicidal Activity
Research has also extended to the herbicidal potential of pyrazole derivatives. Studies have identified compounds with good herbicidal activity, offering insights into new avenues for agricultural chemical development (Ying Fu, Meng-Xia Wang, Dong Zhang, Yu-Wen Hou, Shuang Gao, Li-xia Zhao, F. Ye, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N'-(1-hydroxybutan-2-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c1-2-11(8-22)18-16(23)17(24)19-15-13-9-27(25,26)10-14(13)20-21(15)12-6-4-3-5-7-12/h3-7,11,22H,2,8-10H2,1H3,(H,18,23)(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEBMQLQBWAUET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide |
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